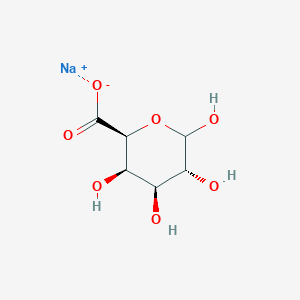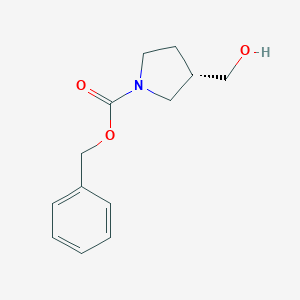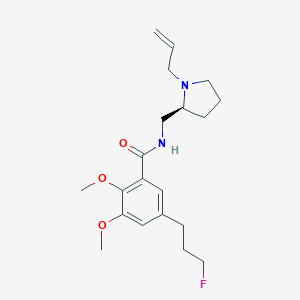
Fallypride
Vue d'ensemble
Description
Fallypride is a novel compound with potential applications in the laboratory and beyond. It is a synthetic derivative of the naturally occurring compound, tryptamine, and it is believed to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Surveillance de la progression des maladies neurodégénératives
Fallypride : a été utilisé dans l’étude des maladies neurodégénératives, en particulier la maladie de Huntington (MH). Il sert de radioligand à forte affinité pour l’imagerie TEP des récepteurs de la dopamine D2/D3 . Cette application est cruciale car elle permet aux chercheurs de surveiller la progression de la MH en observant les changements de densité des récepteurs D2/D3 dans le striatum, qui est considérablement réduit chez les patients atteints de la MH .
Développement de méthodes de synthèse améliorées
La synthèse de This compound a été améliorée pour donner un rendement en activité molaire plus élevé, ce qui est essentiel pour les applications d’imagerie TEP . Cette avancée soutient la production de this compound avec une qualité et une quantité suffisantes pour les usages cliniques et de recherche, améliorant ainsi la fiabilité des études d’imagerie TEP .
Système microfluidique pour la production de radiotraceurs
Une plateforme microfluidique a été mise au point pour la production rapide et efficace de This compound . Ce système simplifie le processus de synthèse et est capable de produire le radiotraceur en quantités suffisantes pour les études d’imagerie précliniques, démontrant ainsi son potentiel d’application généralisée en recherche médicale .
Approche translationnelle quantitative
This compound : offre un avantage unique en ce qu’il peut fournir des mesures quantitatives de la liaison des récepteurs D2/D3 à la fois dans le striatum et peut-être dans les régions cérébrales extrastriatales au cours de la même séance de numérisation . Cette capacité est particulièrement précieuse pour la recherche translationnelle, comblant le fossé entre les études précliniques et les applications cliniques .
Études de micro-TEP chez les rongeurs
Le composé a été synthétisé à de petites doses adaptées aux études de micro-TEP des récepteurs de la dopamine de sous-type 2 du cerveau chez les rongeurs . Cette application est importante pour l’étude des troubles psychiatriques et neurologiques à plus petite échelle, ce qui peut conduire à des traitements plus ciblés et plus efficaces<a aria-label="3: Le composé a été synthétisé à de petites doses adaptées aux études de micro-TEP des récepteurs de la dopamine de sous-type 2 du cerveau chez les rongeurs3" data-citationid="374e6ef4-bee5-feff-28fc-2dcd1d587b2a-34" h="ID=SERP,5017.
Mécanisme D'action
Target of Action
Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a fundamental role in controlling the reward and pleasure centers of the brain. The D2 and D3 receptors are also involved in regulating mood, motivation, and the experience of pleasure .
Mode of Action
This compound binds to the D2 and D3 receptors, acting as an antagonist . This means it blocks these receptors and prevents dopamine from binding to them. By doing so, this compound inhibits the overactivity of the dopaminergic system, which is often associated with certain neurological and psychiatric disorders .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 receptors, this compound disrupts the normal signaling of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement among other functions .
Pharmacokinetics
It is known that this compound is used in its radiolabeled form ([18f] this compound) as a positron emission tomography (pet) tracer in human studies . This suggests that it has suitable pharmacokinetic properties for in vivo imaging, including sufficient bioavailability and an appropriate rate of metabolism and clearance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling. By blocking the D2 and D3 receptors, this compound can reduce the overactivity of the dopaminergic system. This has been observed in studies using PET imaging to characterize D2/D3 receptor density in the striatum of a Huntington’s disease mouse model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the D2 and D3 receptors could potentially affect the binding of this compound to these receptors . Additionally, factors such as the individual’s genetic makeup, overall health status, and the specific characteristics of the disease or condition being treated can also impact the action and efficacy of this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fallypride is a selective dopamine D2/D3 receptor antagonist . It has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The high signal-to-noise ratio of this compound has been attributed to its high affinity for D2 receptors .
Cellular Effects
Dopamine receptors, including those that this compound binds to, are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) . PET imaging of dopamine D2 receptors (D2R) in HD patients has demonstrated a 40% decrease in D2R binding in the striatum , suggesting that this compound could be a reliable quantitative target to monitor disease progression.
Molecular Mechanism
This compound acts as a D2/D3 receptor antagonist . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This can be useful in conditions where there is an overactivity of dopamine, such as in certain neuropsychiatric disorders .
Temporal Effects in Laboratory Settings
In a study involving a Huntington’s disease mouse model, this compound was observed to yield high molar activity and good reproducibility . Over time, a significant decrease in D2/D3 receptor densities in the striatum was observed . These results suggest that this compound PET imaging has potential as a quantitative translational approach to monitor disease progression in preclinical studies .
Dosage Effects in Animal Models
In the same study, no mass effect was observed when the molar activity of this compound was greater than 100 GBq/μmol at the time of injection . This suggests that this compound can be used at relatively high doses without causing adverse effects, at least in the context of this particular animal model .
Propriétés
IUPAC Name |
5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABRYNHZQBZDMG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937173 | |
| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166173-78-0 | |
| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166173-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fallypride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fallypride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALLYPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?
A1: this compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]
Q2: How does this compound exert its antagonistic effects on dopamine D2/D3 receptors?
A2: this compound acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]
Q3: What are the downstream consequences of this compound binding to dopamine D2/D3 receptors?
A3: By blocking dopamine signaling, this compound can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H29FN2O3, and its molecular weight is 376.46 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized this compound. [, , , ]
Q6: How stable is this compound under various conditions?
A6: this compound demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]
Q7: What are the primary applications of this compound in scientific research?
A7: this compound is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]
Q8: How is this compound used in PET imaging studies?
A8: this compound is radiolabeled, typically with fluorine-18 ([18F]this compound), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]
Q9: What are the advantages of using this compound over other dopamine D2/D3 receptor ligands in PET imaging?
A9: this compound's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]
Q10: What types of studies have been conducted using [18F]this compound PET imaging?
A10: [18F]this compound PET has been employed in a wide array of studies, including:
- Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]
- Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]
- Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]
- Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]
- Studying the relationship between personality traits and D2/D3 receptor availability. []
Q11: What are the limitations of using [18F]this compound PET imaging?
A11: Some limitations of [18F]this compound PET imaging include:
- Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]
- The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]
- Challenges in differentiating D2 from D3 receptor binding, as this compound binds to both subtypes with high affinity. [, , , , , , , ]
Q12: What are some alternative methods for studying dopamine D2/D3 receptors?
A12: Alternative methods for studying D2/D3 receptors include:
- In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]
- In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]
- Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





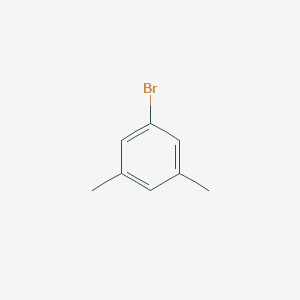



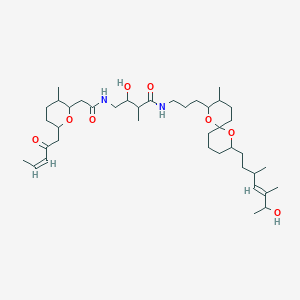
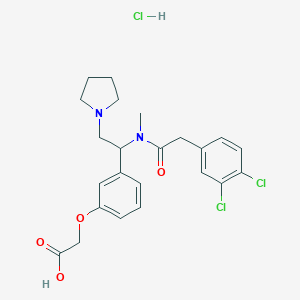
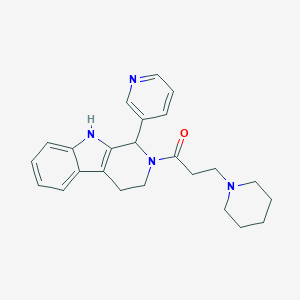
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
